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1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

Catalog No.
S860035
CAS No.
1171970-88-9
M.F
C16H11ClN2O2
M. Wt
298.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-...

CAS Number

1171970-88-9

Product Name

1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

IUPAC Name

1-(2-chlorophenyl)-5-phenylpyrazole-4-carboxylic acid

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

InChI

InChI=1S/C16H11ClN2O2/c17-13-8-4-5-9-14(13)19-15(11-6-2-1-3-7-11)12(10-18-19)16(20)21/h1-10H,(H,20,21)

InChI Key

UOXJMEIQENQNRN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3Cl)C(=O)O

Medicinal Chemistry

Pyrazole derivatives are a well-studied class of heterocycles with diverse biological activities []. Their five-membered ring structure allows for various functional group substitutions, leading to a wide range of potential drug candidates. Research efforts have explored pyrazoles for their potential as anti-cancer agents, anticonvulsants, and analgesic medications [, ].

Material Science

Some pyrazole derivatives exhibit interesting properties for material science applications. For instance, research suggests some pyrazoles can be used as ligands in coordination chemistry []. These ligands can complex with metal ions, potentially leading to materials with novel functionalities.

1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- is an organic compound belonging to the class of phenylpyrazoles, which are characterized by a pyrazole ring attached to a phenyl group. The molecular formula for this compound is C16H11ClN2O2\text{C}_{16}\text{H}_{11}\text{Cl}\text{N}_{2}\text{O}_{2} with a molecular weight of approximately 298.73 g/mol . The compound features a carboxylic acid functional group at the 4-position of the pyrazole ring, along with a chlorophenyl substituent at the 1-position and a phenyl group at the 5-position. This structural arrangement contributes to its unique chemical properties and biological activities.

The chemical reactivity of 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitutions: The chlorophenyl group can participate in nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group.

These reactions make it a versatile compound for further chemical modifications and synthesis of derivatives.

Research indicates that compounds in the pyrazole family exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, 1H-Pyrazole-4-carboxylic acid derivatives have shown potential in modulating biological pathways related to inflammation and pain response. Studies involving similar compounds suggest that they may interact with specific enzymes or receptors in biological systems, leading to therapeutic effects .

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- can be achieved through several methods:

  • Condensation Reactions: Pyrazoles can be synthesized by condensing appropriate hydrazines with carbonyl compounds followed by carboxylation.
  • Substitution Reactions: Chlorinated phenyl groups can be introduced through nucleophilic substitution on pyrazole derivatives.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carbon dioxide insertion into pyrazole intermediates.

Each method allows for variations in yield and purity, depending on reaction conditions and starting materials used.

1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation or pain.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pests.
  • Material Science: As a precursor for synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. For instance, research has highlighted its interaction with enzymes such as phosphodiesterases, which play crucial roles in cellular signaling pathways . Understanding these interactions is essential for evaluating its therapeutic potential and optimizing its efficacy.

Several compounds share structural similarities with 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acidC16H11ClN2O2Different chlorophenyl position
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acidC10H8ClN3O2Contains an amino group
Ethyl 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylateC14H15ClN2O2Ethoxy substituent instead of phenyl

These compounds differ in their substituents and functional groups, which influence their biological activities and chemical reactivities. The unique arrangement of substituents in 1H-Pyrazole-4-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-, particularly the chlorophenyl and phenyl groups at specific positions on the pyrazole ring, contributes to its distinct properties compared to other similar compounds.

XLogP3

3.7

Dates

Last modified: 04-14-2024

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